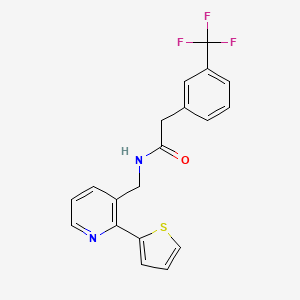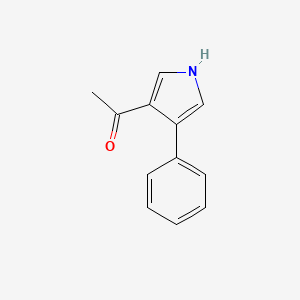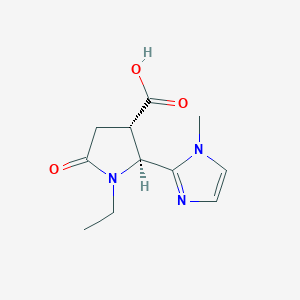![molecular formula C8H6N2O3S2 B2406779 {[5-(2-チエニル)-1,3,4-オキサジアゾール-2-イル]チオ}酢酸 CAS No. 485334-94-9](/img/structure/B2406779.png)
{[5-(2-チエニル)-1,3,4-オキサジアゾール-2-イル]チオ}酢酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid is a heterocyclic compound that contains a thiophene ring and an oxadiazole ring. This compound is of interest due to its potential biological activities and applications in various fields of science and industry.
科学的研究の応用
{[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound has shown potential antimicrobial and antifungal activities.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
作用機序
Target of Action
Compounds with a similar thiazole ring have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives, which share a similar structure, have been found to interact with various targets in the body, leading to a range of effects .
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Thiazole derivatives, which share a similar structure, have been found to have diverse pharmacokinetic properties .
Result of Action
Thiazole derivatives have been found to have a range of effects at the molecular and cellular level, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetic acid. For instance, the pH level can affect the dissociation of the compound, which can in turn influence its bioavailability and efficacy . Additionally, the compound’s action can be influenced by the presence of other substances in the environment, such as other drugs or compounds .
準備方法
The synthesis of {[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid typically involves the reaction of a hydrazide with carbon disulfide and potassium hydroxide in ethanol, followed by acidification . This method is commonly used to prepare 1,3,4-oxadiazole derivatives. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
化学反応の分析
{[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring and the oxadiazole ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles
類似化合物との比較
Similar compounds to {[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid include other thiophene and oxadiazole derivatives. These compounds share similar structural features but may differ in their biological activities and applications. For example:
Thiophene derivatives: These compounds are known for their antimicrobial and anticancer properties.
Oxadiazole derivatives: These compounds are used in the development of pharmaceuticals and agrochemicals. The uniqueness of {[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid lies in its specific combination of the thiophene and oxadiazole rings, which may confer unique biological activities and applications.
特性
IUPAC Name |
2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3S2/c11-6(12)4-15-8-10-9-7(13-8)5-2-1-3-14-5/h1-3H,4H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDAZVWRCOLWHLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(O2)SCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{5,7-dimethyl-6-[(2-methylphenyl)methyl]pyrazolo[1,5-a]pyrimidin-3-yl}-3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2406699.png)
![2-[(2,5-Dimethylbenzyl)sulfanyl]benzenecarboxylic acid](/img/structure/B2406700.png)


![(NE)-N-[(4-fluorophenyl)methylidene]-N-oxidoanilinium](/img/structure/B2406706.png)
![3-{[(2E)-3-phenylprop-2-enyl]oxy}benzaldehyde](/img/structure/B2406707.png)
![4,6-dimethyl-N'-(4-methylbenzenesulfonyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B2406709.png)



![4-Cyclopropyl-6-[4-(4-methoxyphenyl)piperazine-1-carbonyl]pyrimidine](/img/structure/B2406714.png)


